

## what is Auramine and its chemical properties

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## **Auramine O: A Comprehensive Technical Guide**

**Auramine** O is a synthetic, diarylmethane-based cationic dye renowned for its potent fluorescent properties.[1][2] In its pure form, it manifests as bright yellow needle-like crystals.[3] [4] This guide provides an in-depth overview of its chemical properties, synthesis, mechanisms of action, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.

# **Chemical and Physical Properties**

**Auramine** O is chemically identified as 4,4'-(imidocarbonyl)bis(N,N-dimethylaniline) monohydrochloride.[2] Its distinct chemical structure is the basis for its fluorescent capabilities and its application in various scientific and industrial fields.

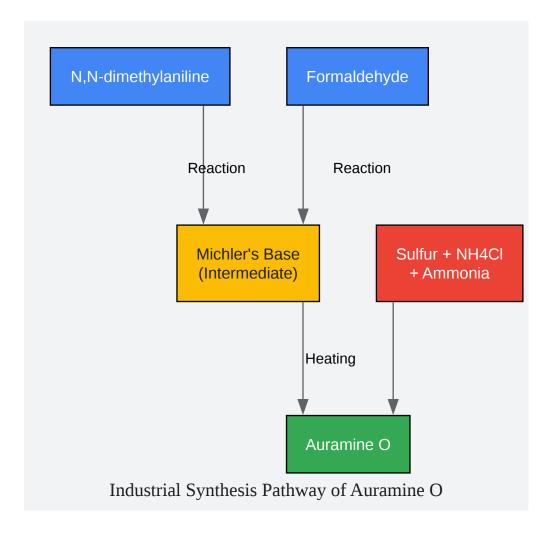


Property	Value	References
IUPAC Name	4-[4- (dimethylamino)benzenecarbo ximidoyl]-N,N-dimethylaniline hydrochloride	[4]
Synonyms	Basic Yellow 2, C.I. 41000, Pyoktanin Yellow	[1][5][6]
CAS Number	2465-27-2	[1][6]
Chemical Formula	C17H22CIN3	[2][4][6]
Molar Mass	303.83 g/mol	[2][6]
Appearance	Yellow needle crystals or powder	[1][3][4]
Melting Point	>250°C (decomposes)	[1][4]
Solubility	Soluble in ethanol and DMSO; sparingly soluble in water	[1][3][4]
Fluorescence	Emits a bright yellow-green fluorescence under UV illumination	[1][4]
Absorbance (λmax)	~432 nm	[2]
Emission (λem)	~500 nm	[2]

# **Synthesis of Auramine O**

The industrial synthesis of **Auramine** O is a multi-step process. It typically begins with the reaction of N,N-dimethylaniline and formaldehyde to produce an intermediate known as Michler's base (tetramethyl-diaminodiphenylmethane).[7] This base is then converted to **Auramine** by heating it with sulfur and ammonium chloride in the presence of ammonia.[7]





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Industrial Synthesis Pathway of Auramine O.

### **Experimental Protocol: Synthesis from Michler's Base**

The following protocol outlines a representative synthesis process:

- In a suitable reaction vessel, N,N-dimethylaniline is reacted with formaldehyde to synthesize Michler's base (tetramethyl-diaminodiphenylmethane).[7]
- The resulting Michler's base is then combined with sulfur and ammonium chloride.[7][8]
- The mixture is heated in the presence of a continuous stream of ammonia gas, with the reaction temperature controlled at approximately 140-160°C.[7][8][9]
- After several hours of reaction, the mixture is cooled to allow for crystallization.[8]



• The crude **Auramine** O product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as a salt solution, to yield the final high-purity dye.[8]

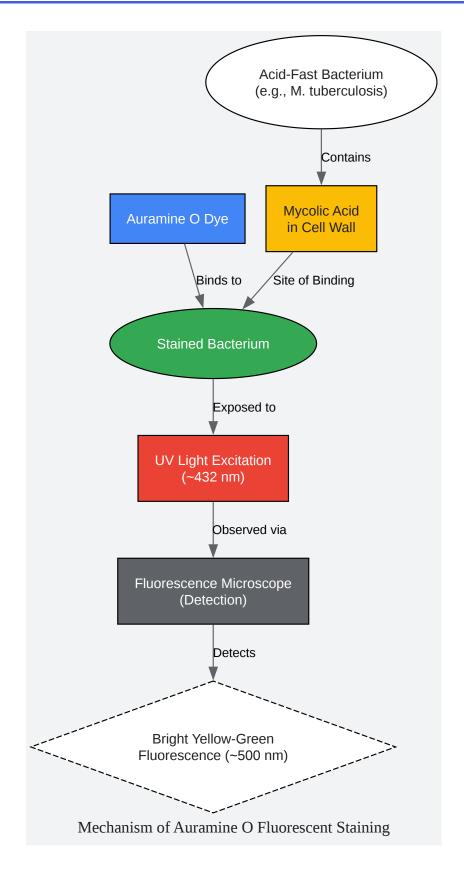
### **Mechanism of Action and Applications**

**Auramine** O's primary application in research and clinical diagnostics is as a fluorescent stain for the detection of acid-fast bacteria, most notably Mycobacterium tuberculosis.[1][5][10]

### Fluorescent Staining of Acid-Fast Bacteria

The mechanism relies on the unique composition of the mycobacterial cell wall, which is rich in mycolic acid.[2][3][5] **Auramine** O binds specifically to this mycolic acid.[2][5][10] When illuminated with ultraviolet or blue light, the dye fluoresces, making the bacteria appear as bright yellow-green rods against a dark background, which allows for rapid and sensitive detection under a microscope.[2][4] This fluorochrome method is considered more sensitive than the traditional Ziehl-Neelsen carbol fuchsin stain.[2]





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Mechanism of Auramine O Fluorescent Staining.



# Experimental Protocol: Truant's Auramine-Rhodamine Stain

The Truant **auramine**-rhodamine stain is a widely used method for screening for Mycobacterium tuberculosis.[3][4][5]

- Preparation of Smear: Prepare a thin smear of the clinical specimen (e.g., sputum) on a clean glass slide, air dry, and heat-fix.
- Primary Staining: Flood the smear with the Auramine-Rhodamine staining solution for 15-20 minutes. Do not apply heat.
- Rinsing: Gently rinse the slide with deionized water.
- Decolorization: Decolorize the smear with an acid-alcohol solution (e.g., 0.5% HCl in 70% ethanol) for 2-3 minutes. This step removes the stain from non-acid-fast organisms and background material.
- Rinsing: Rinse the slide again with deionized water.
- Counterstaining: Apply a counterstain, such as potassium permanganate or Rhodamine B, for 2-3 minutes.[3][5] This quenches background fluorescence, providing a dark contrast.
- Final Rinse and Drying: Rinse the slide a final time, allow it to air dry completely.
- Microscopy: Examine the slide under a fluorescence microscope using the appropriate filter set for Auramine O excitation and emission. Acid-fast bacilli will appear as bright, fluorescent yellow-green rods.

### **Industrial Applications**

Beyond the laboratory, **Auramine** O is utilized as a colorant in various industries. Its applications include dyeing textiles such as silk, acrylics, wool, and tannin-mordant cotton.[1][5] [11] It is also used in the coloration of paper, leather, jute, and in the manufacturing of inks and paints.[4][10][11]

## **Toxicology and Safety**



Despite its utility, **Auramine** O is a hazardous chemical that requires careful handling. It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, meaning it is possibly carcinogenic to humans, based on sufficient evidence in animal studies. [2][7][12] The industrial process of **Auramine** production itself is classified as a Group 1 carcinogen, linked to an increased risk of bladder cancer in workers.[7][13]

Hazard Type	Description	References
Acute Toxicity	Harmful if swallowed. Toxic in contact with skin. Causes serious eye irritation and may cause respiratory irritation.	[4][12][14][15]
Chronic Toxicity	Suspected of causing cancer. Long-term exposure may lead to liver, kidney, and DNA damage.	[7][12][13][16]
Hazard Statements	H302: Harmful if swallowed. H319: Causes serious eye irritation. H351: Suspected of causing cancer. H411: Toxic to aquatic life with long lasting effects.	[4]
Precautionary Statements	P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection.	[15]

Due to these risks, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should always be worn when handling **Auramine** O.[14][15] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the inhalation of dust.[14]



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